Cas no 74927-11-0 (D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogendiphosphate), P'®5'-esterwith 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, (1S)- (9CI))

D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogendiphosphate), P'®5'-esterwith 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, (1S)- (9CI) structure
74927-11-0 structure
Product Name:D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogendiphosphate), P'®5'-esterwith 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, (1S)- (9CI)
Numero CAS:74927-11-0
MF:C21H29N7O14P2
MW:665.440986394882
CID:565654
PubChem ID:928
Update Time:2025-04-19

D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogendiphosphate), P'®5'-esterwith 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, (1S)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrazolo[4,3-d]pyrimidine,D-ribitol deriv.
    • dihydronicotinamide formycin dinucleotide
    • 5'-esterwith 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, (1S)- (9CI)
    • D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogendiphosphate), P'&reg
    • CERAPP_26258
    • NS00041065
    • dihydronicotinamide adenine dinu-cleotide
    • SCHEMBL12253377
    • NFDH
    • SCHEMBL20208004
    • Dihydronicotinamide-adenine dinucleotide
    • 74927-11-0
    • D-Ribitol, 1-C-(7-amino-1H-pyrazolo(4,3-d)pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogen diphosphate), 5-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide, (S)-
    • DTXSID20861594
    • SCHEMBL25792100
    • FT-0622883
    • [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogendiphosphate), P'®5'-esterwith 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, (1S)- (9CI)
    • Inchi: 1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)
    • Chiave InChI: BOPGDPNILDQYTO-UHFFFAOYSA-N
    • Sorrisi: P(=O)(O)(OP(=O)(O)OCC1C(C(C(N2C=CCC(C(N)=O)=C2)O1)O)O)OCC1C(C(C(N2C=NC3C(N)=NC=NC2=3)O1)O)O

Proprietà calcolate

  • Massa esatta: 665.124772
  • Massa monoisotopica: 665.124772
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1
  • Complessità: 330
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: 2.8
  • Superficie polare topologica: 318

D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogendiphosphate), P'®5'-esterwith 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, (1S)- (9CI) Letteratura correlata

Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.